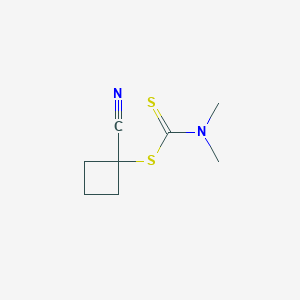
1-Cyanocyclobutyl dimethylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyanocyclobutyl dimethylcarbamodithioate is a chemical compound known for its unique structure and properties. It is classified as a carbamodithioate ester, which is a subclass of chemical compounds. The molecular formula of this compound is C9H14N2S2, and it has a molecular mass of approximately 214.35 g/mol .
Preparation Methods
The synthesis of 1-Cyanocyclobutyl dimethylcarbamodithioate involves several steps. One common method includes the reaction of 1-cyanocyclobutylamine with carbon disulfide and dimethylamine. The reaction typically occurs under controlled conditions, such as a specific temperature and pressure, to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency .
Chemical Reactions Analysis
1-Cyanocyclobutyl dimethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylcarbamodithioate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
1-Cyanocyclobutyl dimethylcarbamodithioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 1-Cyanocyclobutyl dimethylcarbamodithioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure plays a crucial role in its activity.
Comparison with Similar Compounds
1-Cyanocyclobutyl dimethylcarbamodithioate can be compared with other carbamodithioate esters, such as:
- 1-Cyanocyclopropyl dimethylcarbamodithioate
- 1-Cyanocyclopentyl dimethylcarbamodithioate These compounds share similar structural features but differ in the size and shape of the cycloalkyl group. The unique cyclobutyl group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
61540-42-9 |
|---|---|
Molecular Formula |
C8H12N2S2 |
Molecular Weight |
200.3 g/mol |
IUPAC Name |
(1-cyanocyclobutyl) N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C8H12N2S2/c1-10(2)7(11)12-8(6-9)4-3-5-8/h3-5H2,1-2H3 |
InChI Key |
FTTWEIDNFKCXEA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)SC1(CCC1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(E)-1-[5-Nitro-2-(piperidin-1-yl)phenyl]-N-phenylmethanimine](/img/structure/B14575554.png)


![4-tert-Butyl-2-[(phenylsulfanyl)methyl]phenol](/img/structure/B14575557.png)
![Methanone, (4-chlorophenyl)[2-(methylthio)-1H-pyrrol-3-yl]-](/img/structure/B14575562.png)

![4-Methoxy-2-[2-(3-methoxyphenyl)ethyl]-1-methylbenzene](/img/structure/B14575601.png)
![7-Methyl-7-(4-methylbenzene-1-sulfonyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14575602.png)



